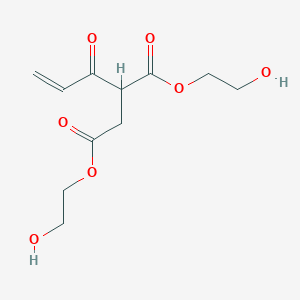
Bis(2-hydroxyethyl) 2-acryloylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl) 2-acryloylbutanedioate is a chemical compound known for its unique properties and applications in various fields It is an ester derivative of butanedioic acid and is characterized by the presence of both hydroxyethyl and acryloyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl) 2-acryloylbutanedioate typically involves the esterification of butanedioic acid with 2-hydroxyethyl acrylate. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl) 2-acryloylbutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The acryloyl group can be reduced to form saturated esters.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Bis(2-hydroxyethyl) 2-acryloylbutanedioate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of various polymers and copolymers.
Materials Science: Employed in the development of advanced materials with specific properties, such as hydrogels and coatings.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical devices.
Industry: Utilized in the production of adhesives, sealants, and other specialty chemicals.
Mechanism of Action
The mechanism by which Bis(2-hydroxyethyl) 2-acryloylbutanedioate exerts its effects is primarily through its functional groups. The hydroxyethyl groups can participate in hydrogen bonding and other interactions, while the acryloyl group can undergo polymerization reactions. These interactions and reactions enable the compound to form complex structures and materials with desired properties.
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: An ester derivative of terephthalic acid with similar hydroxyethyl groups.
Bis(2-hydroxyethyl) sulfide: Contains hydroxyethyl groups but with a sulfur atom in the backbone.
Bis(2-hydroxyethyl) phthalate: An ester derivative of phthalic acid with hydroxyethyl groups.
Uniqueness
Bis(2-hydroxyethyl) 2-acryloylbutanedioate is unique due to the presence of both hydroxyethyl and acryloyl functional groups, which provide a combination of reactivity and versatility not found in the similar compounds listed above. This makes it particularly valuable in applications requiring specific chemical and physical properties.
Properties
CAS No. |
91810-65-0 |
|---|---|
Molecular Formula |
C11H16O7 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
bis(2-hydroxyethyl) 2-prop-2-enoylbutanedioate |
InChI |
InChI=1S/C11H16O7/c1-2-9(14)8(11(16)18-6-4-13)7-10(15)17-5-3-12/h2,8,12-13H,1,3-7H2 |
InChI Key |
ZMUCTXUIFCTZOP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C(CC(=O)OCCO)C(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


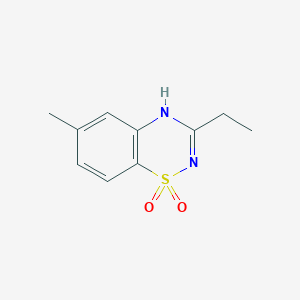
![Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14371323.png)
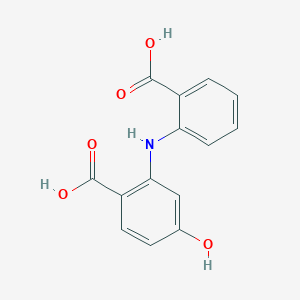
![N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide](/img/structure/B14371342.png)

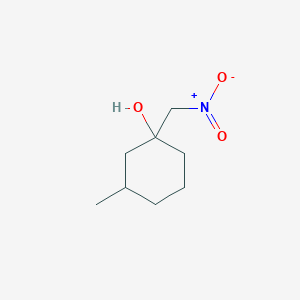

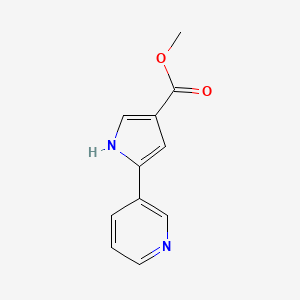
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B14371363.png)

![1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene](/img/structure/B14371371.png)
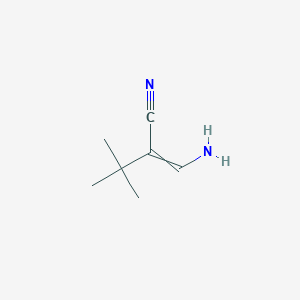
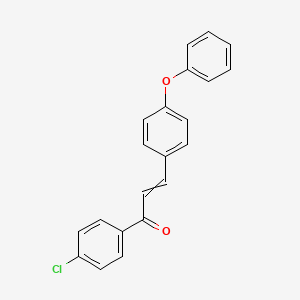
![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)
